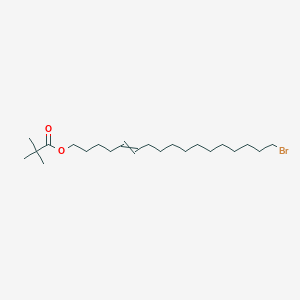

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

Descripción

17-Bromoheptadec-5-enyl 2,2-dimethylpropanoate is a structurally complex ester characterized by a long alkenyl chain (heptadec-5-enyl) substituted with a bromine atom at the 17th position and an ester moiety derived from 2,2-dimethylpropanoic acid. The compound’s unique features include:

- Reactivity: The terminal bromine atom may act as a leaving group in nucleophilic substitution reactions, while the double bond (C5) could participate in addition or oxidation reactions.

- Applications: Likely serves as an intermediate in organic synthesis, particularly in alkylation or polymer chemistry, though direct studies on its applications are sparse.

Propiedades

Número CAS |

918905-78-9 |

|---|---|

Fórmula molecular |

C22H41BrO2 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3 |

Clave InChI |

UERLTYLKDPHTMT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Oxidation Reactions: The double bond in the heptadecene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate (synthesized in –3) and other esters with bulky substituents.

Stability and Reactivity Trends

- Hydrolysis Resistance: Both compounds benefit from the steric shielding of the 2,2-dimethylpropanoate group, reducing susceptibility to ester hydrolysis compared to linear esters (e.g., methyl propionate) .

- Leaving Group Efficiency : Bromine (in the target compound) is a superior leaving group compared to chlorine (in the chlorohydrin analog), favoring SN₂ reactions.

- Polarity and Solubility: The hydroxyl group in 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate increases polarity, enhancing water solubility relative to the hydrophobic brominated compound.

Actividad Biológica

17-bromoheptadec-5-enyl 2,2-dimethylpropanoate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate

- Molecular Formula : C20H37BrO2

- Molecular Weight : 393.43 g/mol

The biological activity of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate is primarily attributed to its interactions with cellular receptors and enzymes. The compound's structural features allow it to modulate various signaling pathways, potentially influencing cell proliferation, apoptosis, and inflammatory responses.

Antimicrobial Activity

Research has indicated that compounds similar to 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these activities are typically in the low micromolar range.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate. Notably, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The cytotoxicity is often assessed using assays such as MTT or XTT, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of a series of brominated fatty acid derivatives on cancer cell lines. The study found that:

- Compound A (similar to 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate) showed an IC50 of approximately 15 µM against MCF-7 cells.

- The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial properties of fatty acid esters against common pathogens. Results indicated:

- Bacterial Strains Tested : E. coli, S. aureus, and Pseudomonas aeruginosa.

- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting significant antibacterial activity.

Data Table: Summary of Biological Activities

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | ~15 µM | [Study on brominated fatty acids] |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Antimicrobial efficacy study] |

| Antimicrobial | E. coli | Not specified | [Antimicrobial efficacy study] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.